1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one
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Overview
Description
1,5-Dimethyl-4-methylidene-3-oxabicyclo[310]hexan-2-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of 1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one involves several steps. One method includes the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) dissolved in hexane and tetrahydrofuran (THF) at -80°C, followed by treatment with acetyl chloride . This method ensures high regioselectivity and efficiency in producing the desired compound.
Chemical Reactions Analysis
1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Scientific Research Applications
1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various functionalized cyclopropane derivatives.
Medicine: It is being explored for its potential antimicrobial, antiviral, and antitumor properties.
Industry: The compound can be used in the production of new drugs and other bioactive molecules.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one involves the initial nucleophilic attack of a carbanion to the polarized double bond of the Michael acceptor. This is followed by a probable 1,3-shift of a proton in the intermediate adduct carbanion, leading to intramolecular nucleophilic displacement and the formation of cyclopropane products .
Comparison with Similar Compounds
1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one can be compared with other similar compounds, such as:
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: This compound has a similar bicyclic structure but different functional groups.
6-Oxabicyclo[3.1.0]hexane: Another compound with a similar bicyclic structure but different chemical properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for various applications.
Properties
CAS No. |
62499-83-6 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
1,5-dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H10O2/c1-5-7(2)4-8(7,3)6(9)10-5/h1,4H2,2-3H3 |
InChI Key |
RRPKOBIENJVLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1(C(=O)OC2=C)C |
Origin of Product |
United States |
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